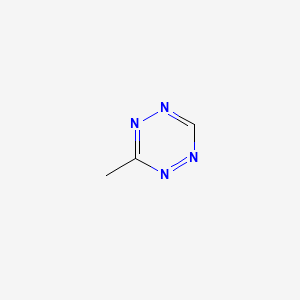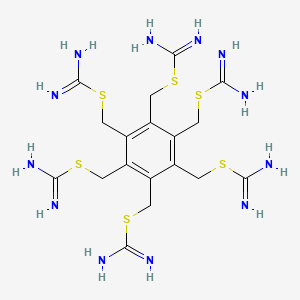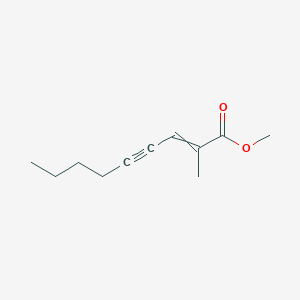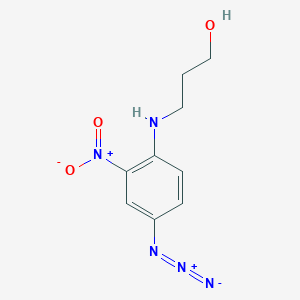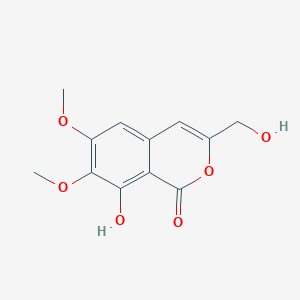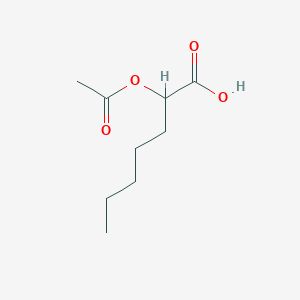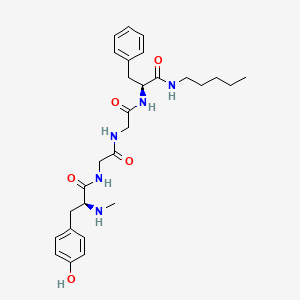
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide is a synthetic peptide compound It is composed of a sequence of amino acids, including N-methyl-L-tyrosine, glycine, and N-pentyl-L-phenylalanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Subsequent Amino Acids: Each subsequent amino acid is added in a stepwise manner, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability.
化学反応の分析
Types of Reactions
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be utilized in the development of novel biomaterials and as a standard in analytical techniques.
作用機序
The mechanism of action of N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide
- N-Methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucinamide
Uniqueness
N-Methyl-L-tyrosylglycylglycyl-N-pentyl-L-phenylalaninamide is unique due to its specific sequence of amino acids and the presence of the N-pentyl group. This structural feature can influence its solubility, stability, and biological activity, distinguishing it from other similar peptides.
特性
CAS番号 |
66229-23-0 |
|---|---|
分子式 |
C28H39N5O5 |
分子量 |
525.6 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-N-pentyl-3-phenylpropanamide |
InChI |
InChI=1S/C28H39N5O5/c1-3-4-8-15-30-28(38)24(17-20-9-6-5-7-10-20)33-26(36)19-31-25(35)18-32-27(37)23(29-2)16-21-11-13-22(34)14-12-21/h5-7,9-14,23-24,29,34H,3-4,8,15-19H2,1-2H3,(H,30,38)(H,31,35)(H,32,37)(H,33,36)/t23-,24-/m0/s1 |
InChIキー |
YYGQAZICWDXHGI-ZEQRLZLVSA-N |
異性体SMILES |
CCCCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC |
正規SMILES |
CCCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)
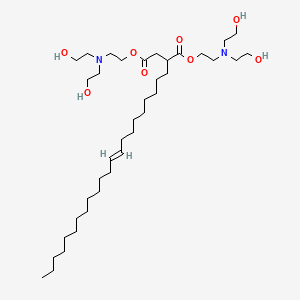
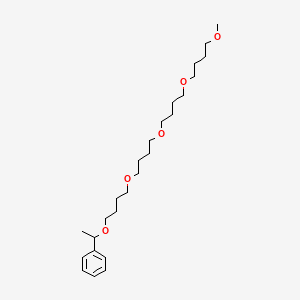
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
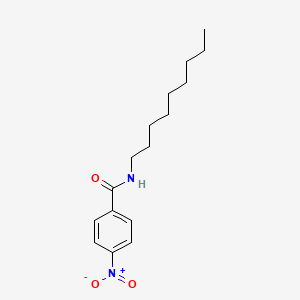
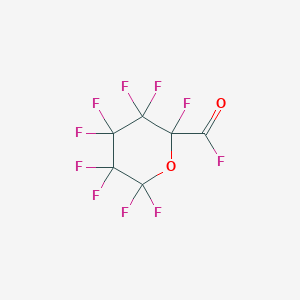
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
